
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with a 3,5-diaminophenyl group and two dimethylamino groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with 3,5-diaminophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The resulting intermediate is then reacted with dimethylamine to introduce the dimethylamino groups, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3,5-Diaminophenyl)-1-(2-methoxy-5-nitrobenzyl)-1H-indol-3-yl]acetic acid: A compound with similar structural features but different functional groups, used in the study of hepatitis C virus NS3 helicase inhibitors.
2,4-Diamino-6-phenyl-1,3,5-triazine-1-ium nitrate: Another triazine derivative with unique crystal structures and hydrogen bonding properties.
Uniqueness
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
89445-06-7 |
|---|---|
Formule moléculaire |
C11H15N7 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
6-(3,5-diaminophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N7/c1-18(2)11-16-9(15-10(14)17-11)6-3-7(12)5-8(13)4-6/h3-5H,12-13H2,1-2H3,(H2,14,15,16,17) |
Clé InChI |
AYXFGDJONNAZCF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



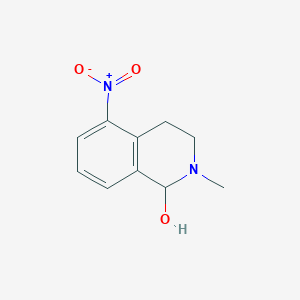
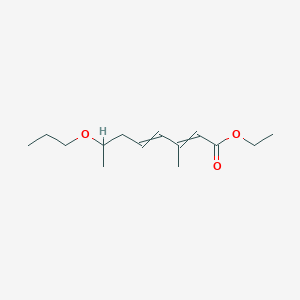
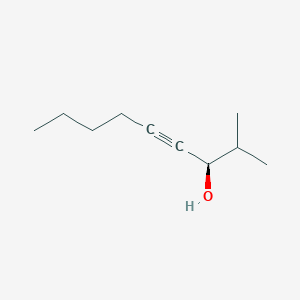



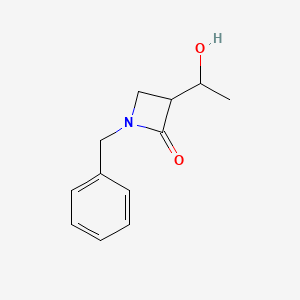
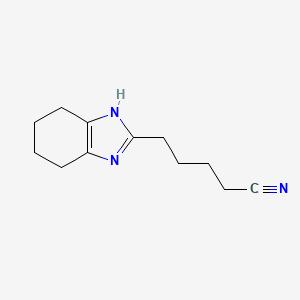
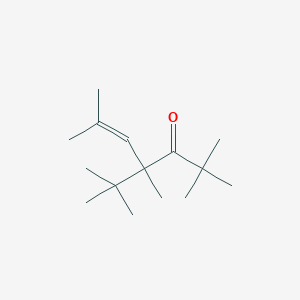

![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
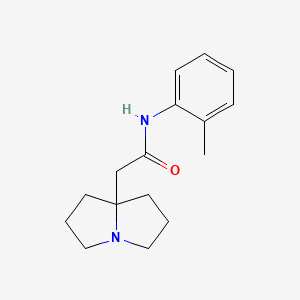
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)
